4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-sulfonamide
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Overview
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-sulfonamide is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. The sulfonamide group attached to the pyridine ring enhances its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Similar compounds have been found to act as core protein allosteric modulators (cpams) for the hepatitis b virus (hbv) .
Mode of Action
It’s worth noting that similar compounds have been found to effectively inhibit a broad range of nucleos(t)ide-resistant hbv variants .
Biochemical Pathways
Given its potential role as a cpam, it may be involved in the life cycle of hbv, potentially affecting the replication of the virus .
Pharmacokinetics
A similar compound has been shown to inhibit hbv dna viral load in a mouse model when administered orally , suggesting good bioavailability.
Result of Action
Similar compounds have been found to effectively inhibit a broad range of nucleos(t)ide-resistant hbv variants , suggesting that they may reduce the viral load in infected cells.
Action Environment
It’s worth noting that the compound is stored in a sealed, dry environment at room temperature , suggesting that it may be sensitive to moisture and temperature.
Biochemical Analysis
Cellular Effects
It’s hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies are needed .
Dosage Effects in Animal Models
Studies on threshold effects, as well as any toxic or adverse effects at high doses, are needed .
Transport and Distribution
Studies on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, are needed .
Subcellular Localization
Studies on any targeting signals or post-translational modifications that direct it to specific compartments or organelles are needed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-sulfonamide can be achieved through several synthetic routes. One common method involves the hydrogenation of pyrazolo[1,5-a]pyridines. This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure hydrogen gas . Another approach involves the cycloaddition of a sydnone to a propargylic acid amide, followed by sulfonamide formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine
Uniqueness
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to biological targets. Additionally, the sulfonamide group can participate in various chemical reactions, making the compound versatile for synthetic applications .
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c8-13(11,12)7-5-9-10-4-2-1-3-6(7)10/h5H,1-4H2,(H2,8,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMIMRIUFJMLSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)S(=O)(=O)N)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2150944-43-5 |
Source
|
Record name | 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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